Val-Lys-Gly-Phe-Tyr

Description

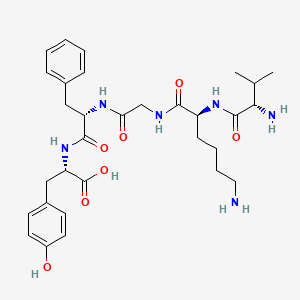

Structure

2D Structure

Properties

CAS No. |

175701-70-9 |

|---|---|

Molecular Formula |

C31H44N6O7 |

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C31H44N6O7/c1-19(2)27(33)30(42)36-23(10-6-7-15-32)28(40)34-18-26(39)35-24(16-20-8-4-3-5-9-20)29(41)37-25(31(43)44)17-21-11-13-22(38)14-12-21/h3-5,8-9,11-14,19,23-25,27,38H,6-7,10,15-18,32-33H2,1-2H3,(H,34,40)(H,35,39)(H,36,42)(H,37,41)(H,43,44)/t23-,24-,25-,27-/m0/s1 |

InChI Key |

DIBLBAURNYJYBF-XLXZRNDBSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Peptide Engineering for Val Lys Gly Phe Tyr

Advanced Strategies for Linear Val-Lys-Gly-Phe-Tyr Synthesis

The construction of the linear pentapeptide backbone, H-Val-Lys-Gly-Phe-Tyr-OH, can be accomplished through several robust synthetic strategies. The choice between these methods often depends on the desired scale, purity requirements, and available expertise. thieme-connect.de

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols

Two primary SPPS chemistries are predominantly used: Boc/Bzl and Fmoc/tBu. thieme-connect.de

Boc/Bzl Strategy : This classic approach uses a tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based groups for side-chain protection. 20.210.105 The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously in the final step with a strong acid like hydrogen fluoride (B91410) (HF). 20.210.105

Fmoc/tBu Strategy : This is currently the more popular method due to its use of milder reaction conditions. The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group provides Nα-protection and is removed with a piperidine (B6355638) solution. thaiscience.info Acid-labile tert-butyl (tBu)-based groups are used for protecting the side chains of Lys and Tyr. thaiscience.info The final cleavage from the resin and removal of side-chain protection is achieved with a strong acid cocktail, typically containing TFA.

The synthesis would commence by anchoring the C-terminal amino acid, Fmoc-Tyr(tBu)-OH, to a suitable resin (e.g., Wang or Rink Amide resin). The synthesis would proceed through iterative cycles of Fmoc deprotection and coupling of the subsequent amino acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Val-OH. Each coupling step requires an activating agent to form a reactive species that readily forms a peptide bond.

Table 1: Comparison of SPPS Coupling Reagents and Protocols

| Parameter | Method/Reagent | Description | Key Features & Considerations |

|---|---|---|---|

| Chemistry | Fmoc/tBu | Orthogonal protection scheme using base-labile Fmoc (Nα) and acid-labile tBu (side-chain). | Milder conditions; avoids repetitive strong acid use; most common strategy. thieme-connect.dethaiscience.info |

| Boc/Bzl | Uses acid-labile Boc (Nα) and strong-acid-labile benzyl (B1604629) groups (side-chain). | Requires handling of hazardous HF for final cleavage. 20.210.105 | |

| Coupling Reagents | Carbodiimides (DIC/DCC) | N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxyl group. Often used with additives like HOBt to reduce racemization. thaiscience.info | DCC can form an insoluble urea (B33335) byproduct, making DIC preferable for SPPS. thaiscience.info |

| Onium Salts (HBTU/HATU/HCTU) | Benzotriazole-based uronium/aminium salts like HBTU, HATU, and HCTU are highly efficient activators. | Fast reaction times, high yields. HATU is particularly effective for sterically hindered couplings. thaiscience.info |

| Advanced Strategy | Pseudoproline Dipeptides | Using Fmoc-Val-Ser(ΨMe,MePro)-OH or Fmoc-Gly-Thr(ΨMe,MePro)-OH can disrupt secondary structure formation during synthesis, improving coupling efficiency. | Particularly useful for longer sequences prone to aggregation, though less critical for a pentapeptide. google.com |

Solution-Phase Synthetic Routes and Fragment Condensation

Solution-phase synthesis, also known as liquid-phase synthesis, is the classical method for peptide production. While more labor-intensive due to the need for purification after each step, it is highly scalable. thieme-connect.dethaiscience.info The two main approaches are stepwise elongation and fragment condensation. thieme-connect.de

In stepwise elongation , single protected amino acids are added sequentially to the growing peptide chain in solution. This method can be limited by the decreasing solubility of the growing peptide intermediate. thieme-connect.de

For this compound, a plausible fragment condensation strategy would be a [2+3] or [3+2] coupling:

[3+2] Strategy : Synthesize the protected fragments Boc-Val-Lys(Z)-Gly-OH and H-Phe-Tyr-OBzl. These two fragments are then coupled using a reagent like benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP reagent) or DCC/HOBt. nih.gov

[2+3] Strategy : Synthesize Boc-Val-Lys(Z)-OH and H-Gly-Phe-Tyr-OBzl, followed by their condensation.

Table 2: Potential Fragment Condensation Strategies for this compound

| Strategy | Fragment 1 (N-Terminal) | Fragment 2 (C-Terminal) | Coupling Point | Potential Racemization Risk |

|---|---|---|---|---|

| [3+2] | Boc-Val-Lys(Z)-Gly-OH | H-Phe-Tyr-OBzl | Gly-Phe | Minimal, as Glycine (B1666218) is achiral. |

| [2+3] | Boc-Val-Lys(Z)-OH | H-Gly-Phe-Tyr-OBzl | Lys-Gly | High, at the Lysine (B10760008) residue. |

Following the final coupling, all protecting groups are removed in a final deprotection step to yield the target peptide. nih.gov

Purification and Analytical Characterization Techniques for Synthetic this compound

Regardless of the synthetic method, the crude peptide must be purified and characterized to ensure its identity and purity.

Purification : The standard and most powerful technique for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . In this method, the crude peptide mixture is passed through a column (typically C18) with a hydrophobic stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the components. The peptide is separated from failed sequences and impurities based on differences in hydrophobicity.

Characterization : A combination of analytical techniques is used to confirm the successful synthesis of this compound.

Table 3: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide. | The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. Electrospray Ionization (ESI) is a common source. |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition. | Provides a highly accurate mass measurement, allowing for the determination of the peptide's elemental formula. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | To confirm the amino acid sequence. | The parent ion is fragmented, and the resulting daughter ions are analyzed to verify the sequence of amino acids. |

| Amino Acid Analysis (AAA) | To determine the amino acid composition and concentration. | The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This confirms the correct ratio of Val, Lys, Gly, Phe, and Tyr. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure. | Provides detailed information about the peptide's conformation in solution, though it is more complex and typically used for structural biology studies rather than routine characterization. acs.org |

Cyclization Approaches for this compound Derivatives

Cyclic peptides often exhibit enhanced metabolic stability, increased receptor binding affinity, and improved bioavailability compared to their linear counterparts. researchgate.netmdpi.com The this compound sequence offers several handles for macrocyclization.

Macrocyclization Strategies for Cyclic this compound

The process of cyclization involves forming a covalent bond between two functional groups within the linear precursor. This is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. acs.org Several cyclization strategies are possible for this peptide. mdpi.com

Head-to-Tail Cyclization : This is the most common form of cyclization, creating an amide bond between the N-terminal Valine and the C-terminal Tyrosine. thieme-connect.de The linear precursor is synthesized, deprotected, and then treated with a coupling reagent like Diphenylphosphoryl azide (B81097) (DPPA) or HATU to facilitate macrolactamization. nih.gov

Side-Chain-to-Tail Cyclization : An amide bond can be formed between the ε-amino group of the Lysine side chain and the C-terminal carboxylic acid of Tyrosine. This creates a lariat-type structure. thieme-connect.de

Side-Chain-to-Side-Chain Cyclization : While the native sequence lacks two appropriate side chains for a direct link, introducing a second reactive amino acid (e.g., Aspartic Acid or Cysteine) would allow for side-chain-to-side-chain cyclization via lactam or disulfide bridges, respectively. qyaobio.com

Advanced Cyclization Chemistry : Novel methods can be applied for specific linkages. For instance, a copper-catalyzed carbonylation reaction has been shown to selectively cyclize peptides at Lys-Tyr and Lys-Phe side chains. thieme-connect.com Another strategy involves converting the C-terminal carboxylate to a thioester, which can then react with an N-terminal amine in an imidazole-catalyzed reaction to form the cyclic product. nih.gov

Table 4: Potential Macrocyclization Strategies for this compound Derivatives

| Cyclization Type | Bond Formed | Reactive Groups Involved | Common Reagents | Resulting Structure |

|---|---|---|---|---|

| Head-to-Tail | Amide (Lactam) | Val (α-NH₂) and Tyr (α-COOH) | HATU, HBTU, DPPA | Monocyclic peptide thieme-connect.de |

| Side-Chain-to-Tail | Amide (Lactam) | Lys (ε-NH₂) and Tyr (α-COOH) | HATU, HBTU, DPPA | Lariat peptide thieme-connect.de |

| Side-Chain-to-Side-Chain (Lys-Tyr) | Urea/Carbamate linkage | Lys (ε-NH₂) and Tyr (phenolic OH) | Cu(OAc)₂, CO (via linchpin) | Monocyclic peptide thieme-connect.com |

| Native Chemical Ligation (NCL) | Amide | N-terminal Cysteine (introduced) and C-terminal Thioester (introduced) | Thiol additives | Monocyclic peptide nih.gov |

Stereochemical Considerations in Cyclic Peptide Synthesis

Maintaining stereochemical integrity is a critical challenge during peptide synthesis, particularly in cyclization. conceptlifesciences.com

Conformational Preorganization : The efficiency of a cyclization reaction is highly dependent on the linear peptide's ability to adopt a "pre-cyclization" conformation that brings the reactive termini into close proximity. researchgate.net The natural L-stereochemistry of the amino acids in this compound will dictate its preferred solution conformations and thus its propensity to cyclize.

Racemization/Epimerization : The activation of the C-terminal carboxylic acid during cyclization can lead to epimerization (a change in stereochemistry) at the α-carbon, especially for head-to-tail cyclization. thieme-connect.de This risk is influenced by the coupling reagent, solvent, and temperature. Using reagents like HATU or adding auxiliaries like HOBt can suppress this side reaction. thieme-connect.de

Impact of D-Amino Acids : The intentional substitution of one or more L-amino acids with their D-enantiomers is a common strategy in peptide engineering. Introducing a D-amino acid can dramatically alter the peptide's backbone conformation, potentially favoring a specific turn structure that facilitates cyclization or confers new biological properties. nih.govrsc.org However, it also fundamentally changes the peptide's structure and interactions. acs.orgnih.gov The synthesis of various epimers can be a tool to study structure-activity relationships and optimize properties like cell permeability and solubility. nih.gov

Rational Design and Synthesis of this compound Analogs

The rational design of peptide analogs is a cornerstone of medicinal chemistry and chemical biology, aiming to improve the therapeutic potential or to probe the biological function of a native peptide sequence. For this compound, this involves the systematic modification of its constituent amino acids to understand their roles in molecular recognition and to enhance properties such as receptor affinity, selectivity, and metabolic stability.

Alanine (B10760859) scanning is a widely employed technique in molecular biology and peptide science to determine the contribution of individual amino acid side chains to the function and stability of a peptide or protein. sigmaaldrich.com The method involves systematically replacing each amino acid residue in the sequence with alanine. Alanine is chosen due to its chemically inert and non-bulky methyl side chain, which generally preserves the peptide's backbone conformation while removing the specific side-chain interactions. nih.gov By comparing the biological activity of the alanine-substituted analogs with the native peptide, researchers can identify "hot spots"—residues critical for its function.

In the context of this compound, a hypothetical alanine scan would involve the synthesis and functional evaluation of five distinct analogs, as detailed in the table below. The expected impact of each substitution can be postulated based on the physicochemical properties of the original amino acid side chain. For instance, the substitution of the bulky hydrophobic valine, the positively charged lysine, or the aromatic phenylalanine and tyrosine with alanine is likely to have a significant impact on the peptide's biological activity, suggesting their importance in receptor binding or maintaining a bioactive conformation. Conversely, the substitution of glycine, which already has the smallest side chain (a hydrogen atom), with alanine might lead to more subtle changes, possibly related to local backbone flexibility.

Table 1: Hypothetical Alanine Scanning Mutagenesis of this compound

| Original Residue | Alanine-Substituted Analog | Postulated Role of the Side Chain | Expected Impact on Activity |

| Valine (Val) | Ala -Lys-Gly-Phe-Tyr | Hydrophobic interactions, steric bulk | Significant decrease |

| Lysine (Lys) | Val-Ala -Gly-Phe-Tyr | Electrostatic interactions, hydrogen bonding | Significant decrease |

| Glycine (Gly) | Val-Lys-Ala -Gly-Tyr | Backbone flexibility, minimal steric hindrance | Minor to moderate change |

| Phenylalanine (Phe) | Val-Lys-Gly-Ala -Tyr | Aromatic interactions (π-stacking), hydrophobic interactions | Significant decrease |

| Tyrosine (Tyr) | Val-Lys-Gly-Phe-Ala | Aromatic interactions, hydrogen bonding (via hydroxyl group) | Significant decrease |

The data derived from such an alanine scan are crucial for building a comprehensive SAR profile of this compound, guiding further modifications to enhance its desired properties.

While peptides are excellent starting points for drug discovery, their therapeutic application is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics and conformationally constrained analogs are designed to overcome these limitations while retaining or even enhancing the biological activity of the parent peptide. nih.govresearchgate.net These strategies involve modifying the peptide backbone or introducing cyclic structures to reduce conformational flexibility and protect against enzymatic degradation. unc.eduacs.org

For this compound, several approaches can be envisioned to create more robust and potent analogs. Incorporating unnatural amino acids, such as D-amino acids or N-methylated residues, can increase resistance to proteases. oup.com For example, replacing a specific L-amino acid with its D-enantiomer can disrupt the recognition by peptidases.

Conformational constraint can be achieved by introducing cyclic structures. mdpi.com This can be done through side-chain to side-chain cyclization (e.g., forming a lactam bridge between the lysine side chain and the C-terminus) or by incorporating rigid linkers that mimic secondary structures like β-turns. nih.gov Such constraints can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.

Table 2: Potential Peptidomimetic and Conformationally Constrained Analogs of this compound

| Modification Strategy | Example Modification | Rationale |

| Backbone Modification | Incorporation of a D-amino acid (e.g., D-Val) | Increased proteolytic stability |

| N-methylation of a peptide bond (e.g., N-Me-Phe) | Enhanced stability and membrane permeability | |

| Side-Chain Modification | Replacement of Phe with a non-natural aromatic amino acid (e.g., Naphthylalanine) | Explore altered aromatic interactions |

| Cyclization | Head-to-tail cyclization | Global conformational constraint |

| Side-chain to side-chain cyclization (e.g., lactam bridge between Lys and C-terminus) | Local conformational constraint |

The design of these analogs is often guided by computational modeling to predict the most favorable conformations for biological activity.

To gain a deeper understanding of the three-dimensional structure and dynamics of this compound, biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. nih.gov The application of NMR to study peptides often requires the incorporation of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H), to enhance signal sensitivity and resolve spectral overlap. ckisotopes.comchemie-brunschwig.ch

Isotopic labeling can be achieved through chemical synthesis by using commercially available isotopically enriched amino acid precursors. This allows for uniform or selective labeling of the peptide. For instance, uniformly ¹³C- and ¹⁵N-labeling the entire peptide facilitates the use of a suite of heteronuclear NMR experiments to determine its complete solution structure.

Alternatively, selective labeling of specific amino acid types can simplify complex NMR spectra and provide targeted structural information. nih.gov For this compound, one might choose to label only the valine and phenylalanine residues to study their spatial proximity through Nuclear Overhauser Effect (NOE) experiments. The use of deuterium can reduce relaxation rates and lead to sharper NMR signals, which is particularly useful for studying larger peptide complexes. sigmaaldrich.com

Table 3: Common Isotopic Labeling Strategies for this compound in NMR Studies

| Labeled Amino Acid | Common Isotopes | Purpose of Labeling |

| Valine (Val) | ¹³C, ¹⁵N, ²H | Probing hydrophobic core interactions; methyl group dynamics |

| Lysine (Lys) | ¹³C, ¹⁵N | Investigating the role of the charged side chain in binding and conformation |

| Glycine (Gly) | ¹³C, ¹⁵N | Assessing backbone flexibility and turn conformations |

| Phenylalanine (Phe) | ¹³C, ¹⁵N, ²H | Characterizing aromatic ring interactions and dynamics |

| Tyrosine (Tyr) | ¹³C, ¹⁵N, ²H | Studying the role of the phenolic group in hydrogen bonding and aromatic interactions |

These isotopic labeling strategies are indispensable for a detailed molecular-level understanding of the structure-function relationship of this compound and its engineered analogs.

Molecular Interactions and Receptor Binding Kinetics of Val Lys Gly Phe Tyr

Characterization of Val-Lys-Gly-Phe-Tyr Receptor Binding Sites

Identification of High-Affinity, Naloxone-Insensitive Receptors

Research has consistently demonstrated that this compound binds to high-affinity receptors that are insensitive to naloxone, a classic opioid receptor antagonist. researchgate.netnih.govresearchgate.net This insensitivity indicates that the binding sites for this compound are not traditional opioid receptors. nih.govresearchgate.net Studies on membranes from the rat brain cortex and on human T lymphocytes have confirmed the existence of these naloxone-insensitive binding sites. researchgate.netnih.govnih.gov Furthermore, these receptors also show insensitivity to Met-enkephalin and Leu-enkephalin, further distinguishing them from the opioid receptor family. researchgate.netresearchgate.net

Quantitative Analysis of Binding Affinity (Kd and Ki Determination)

The binding affinity of this compound for its receptors has been quantified through the determination of the dissociation constant (Kd) and the inhibition constant (Ki). The Kd value, which represents the concentration of the ligand at which half of the receptors are occupied, has been determined to be 36.3 nM for the specific binding of 125I-labeled this compound. nih.govresearchgate.net In another study focusing on naloxone-insensitive binding sites on membranes from the rat brain cortex, the Kd value for this compound was found to be 3.17 +/- 0.29 nM. researchgate.netresearchgate.net

The Ki value, which indicates the concentration of a competing ligand that will bind to half the binding sites in the presence of a radiolabeled ligand, has also been established. This compound was found to compete with 125I-labeled beta-endorphin (B3029290) for high-affinity naloxone-insensitive binding sites on rat brain cortex membranes with a Ki of 1.58 +/- 0.11 nM. researchgate.netresearchgate.net In studies with human T lymphocytes, this compound inhibited the specific binding of [125I]beta-endorphin with a Ki of 15 nM. nih.govresearchgate.net

Table 1: Binding Affinity of this compound

| Parameter | Value | Cell/Tissue Type | Reference |

|---|---|---|---|

| Kd | 36.3 nM | - | nih.govresearchgate.net |

| Kd | 3.17 +/- 0.29 nM | Rat brain cortex membranes | researchgate.netresearchgate.net |

| Ki | 1.58 +/- 0.11 nM | Rat brain cortex membranes | researchgate.netresearchgate.net |

| Ki | 15 nM | Human T lymphocytes | nih.govresearchgate.net |

Comparative Receptor Specificity with Beta-Endorphin and Opioid Peptides

This compound and its parent peptide, immunorphin, compete with β-endorphin for binding to the same high-affinity, naloxone-insensitive receptors on human T lymphocytes and rat brain cortex membranes. researchgate.netnih.govnih.gov This suggests that they share a common binding site that is distinct from the classical opioid receptors that bind peptides like Met-enkephalin and Leu-enkephalin. researchgate.netresearchgate.net The amino acid sequence Tyr-Gly-Gly-Phe is a common motif in many endogenous opioid peptides, which typically show affinity for μ, δ, or κ opioid receptors. mdpi.comnih.gov However, the receptor for this compound does not recognize these typical opioid peptides, highlighting its unique specificity. researchgate.netresearchgate.net Beta-endorphin itself can bind to both classical opioid (mu and delta) and non-opioid receptors. researchgate.netnih.gov The interaction of this compound is specific to the non-opioid binding sites of β-endorphin.

Detailed Mechanisms of Ligand-Receptor Recognition

Investigation of Non-Opioid Beta-Endorphin Receptor Interaction Dynamics

The interaction between this compound and the non-opioid β-endorphin receptor is characterized by high affinity and specificity. researchgate.netresearchgate.net This receptor is present on immune cells, such as T lymphocytes, and in the central nervous system. nih.govresearchgate.netibch.ru The binding of this compound to these receptors suggests a role in immunomodulation, distinct from the analgesic and euphoric effects associated with classical opioid receptor activation. The N-terminal tyrosine residue is a critical component for the interaction of many peptides with opioid receptors. frontiersin.org While this compound contains this residue, its inability to bind to naloxone-sensitive opioid receptors points to a different binding pocket or a distinct set of interactions within the non-opioid receptor.

Conformational Changes Induced by this compound Binding

While specific studies detailing the conformational changes induced solely by this compound binding are not extensively available, general principles of ligand-receptor binding suggest that such changes are a prerequisite for signal transduction. nih.gov The binding of a ligand to its receptor often induces a conformational shift in the receptor protein, which in turn initiates a cascade of intracellular events. nih.govnih.gov For peptide ligands, the flexibility of the peptide backbone and the side chains of the amino acid residues, including valine, lysine (B10760008), glycine (B1666218), phenylalanine, and tyrosine, allows for an induced-fit mechanism of binding. arxiv.org Studies on other peptide-receptor systems have shown that binding can lead to significant conformational changes, such as the movement of protein domains. nih.govpnas.org The aromatic side chains of phenylalanine and tyrosine, in particular, are often involved in key interactions within the binding pocket, and their positioning can be critical for receptor activation. arxiv.orgnih.gov It is plausible that the binding of this compound to its receptor induces a specific conformational state that is responsible for its biological activity.

Role of Specific Amino Acid Residues in Receptor Engagement

The pentapeptide this compound is a biologically active fragment derived from immunorphin, a decapeptide corresponding to a sequence within the CH3 domain of the human immunoglobulin G heavy chain. nih.govnih.gov This peptide demonstrates specific binding to high-affinity, non-opioid receptors for beta-endorphin found on immune cells like T lymphocytes and macrophages. nih.govnih.gov The interaction is characterized by notable binding affinity, indicating a structured and specific engagement with its receptor. nih.gov An analysis of the amino acid sequence reveals a combination of hydrophobic, charged, and aromatic residues, each contributing uniquely to the molecular interactions required for receptor binding.

Research into the binding kinetics of this compound and its parent compound, immunorphin, has provided quantitative insights into their receptor engagement. These studies typically involve competitive binding assays to determine the inhibition constant (Kᵢ) and dissociation constant (Kₑ). The Kᵢ value represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand, while the Kₑ value reflects the equilibrium between the peptide-receptor complex and its dissociated components.

| Compound | Target Receptor/Cell | Binding Parameter | Value | Source |

|---|---|---|---|---|

| This compound | β-endorphin receptors on T lymphocytes | Kᵢ | 15 nM | nih.gov |

| This compound | β-endorphin receptors on T lymphocytes | Kₑ | 36.3 nM | nih.gov |

| Lys-Gly-Phe-Tyr | β-endorphin receptors on thymocytes | Kᵢ | 5.6 ± 0.5 nM | nih.gov |

| Immunorphin (Parent Peptide) | β-endorphin receptors on T lymphocytes | Kᵢ | 0.6 nM | nih.gov |

The specific sequence of amino acids in this compound is critical for its biological function and dictates its interaction with receptors. Studies on fragments of immunorphin have highlighted the essential nature of the C-terminal portion of the peptide. Notably, the tetrapeptide fragment H₂N-Lys-Gly-Phe-Tyr-COOH was found to almost completely retain the inhibitory activity of the parent compound in competition tests for receptors on thymocytes, demonstrating a binding affinity (Kᵢ) of 5.6 x 10⁻⁹ M. nih.gov This finding underscores the primary role of the Lys-Gly-Phe-Tyr sequence in receptor engagement. The contribution of each residue is detailed below:

Valine (Val): Positioned at the N-terminus, valine is a hydrophobic amino acid. au.dk Its non-polar, aliphatic side chain likely participates in hydrophobic interactions with non-polar pockets within the receptor's binding site. quora.comuomustansiriyah.edu.iq Such interactions are a primary driving force for the formation of stable protein-ligand complexes by excluding water molecules from the binding interface. au.dkmdpi.com The presence of a hydrophobic residue at the N-terminus is a characteristic feature of many antioxidant and ACE-inhibitory peptides, suggesting its importance in orienting the peptide for effective interaction. mdpi.complos.org

Lysine (Lys): As a basic amino acid, lysine possesses a positively charged amino group on its side chain at physiological pH. au.dk This charge is crucial for forming strong electrostatic interactions or salt bridges with negatively charged residues, such as aspartic acid or glutamic acid, on the receptor surface. This type of interaction can significantly contribute to the binding affinity and specificity of the peptide.

Glycine (Gly): Glycine is the smallest amino acid and lacks a side chain, which provides it with unique conformational flexibility. au.dkmdpi.com The presence of a glycine residue in a peptide backbone can allow for a wider range of motion, enabling the peptide to adopt an optimal conformation for fitting into the receptor's binding site. This flexibility can be critical for the correct positioning of the adjacent functional residues, Phenylalanine and Tyrosine.

Phenylalanine (Phe) and Tyrosine (Tyr): These two aromatic amino acids at the C-terminus are fundamental for receptor binding. Aromatic residues are known to contribute significantly to the stability of peptide-protein interactions. rsc.org Their large, non-polar benzene (B151609) rings engage in hydrophobic and van der Waals interactions within the receptor pocket. uomustansiriyah.edu.iqrsc.org Furthermore, the aromatic rings can participate in pi-stacking interactions with other aromatic residues on the receptor. The C-terminal positioning of Phe and Tyr has been specifically linked to the high activity of certain bioactive peptides. plos.org The hydroxyl group on the tyrosine residue provides an additional point of interaction, capable of acting as a hydrogen bond donor or acceptor, further stabilizing the peptide-receptor complex. molbiolcell.org

Cellular Mechanisms and Functional Modulation by Val Lys Gly Phe Tyr

Immunomodulatory Activities of Val-Lys-Gly-Phe-Tyr

The peptide sequence this compound is a key component of larger immunologically active peptides and also demonstrates activity in its own right, particularly in its cyclic form. Its effects span various immune cell types, highlighting its potential as a modulator of the immune response.

The cyclic form of the pentapeptide, cyclo(this compound), has been shown to stimulate the bactericidal activity of macrophages. rsc.orggoogle.com This effect is mediated through interaction with non-opioid β-endorphin receptors on these immune cells. rsc.org A study noted that this cyclopentapeptide, termed cyclopeptarphin, was significantly more potent in this regard than other related compounds. google.com Macrophages are crucial for engulfing and destroying pathogens, and the enhancement of their microbicidal capabilities suggests a role for this peptide in augmenting the innate immune response to bacterial infections. bibliotekanauki.pl

The this compound sequence is part of a larger synthetic decapeptide known as immunorphin (Ser-Leu-Thr-Cys-Leu-Val-Lys-Gly-Phe-Tyr). nih.govresearchgate.net Studies on immunorphin have demonstrated its ability to stimulate the concanavalin (B7782731) A-induced proliferation of T lymphocytes from healthy human donors. nih.gov This stimulating effect on T lymphocyte proliferation was found to be insensitive to naloxone, an antagonist of opioid receptors, indicating that the action is not mediated through classical opioid pathways. nih.gov

Further investigation into receptor binding revealed that immunorphin interacts with high affinity to naloxone-insensitive receptors on T lymphocytes. nih.gov The fragment this compound itself was found to compete with β-endorphin for these high-affinity, naloxone-insensitive binding sites on human T lymphocytes, suggesting it is a critical part of the larger peptide's binding and activity. researchgate.net The activation and proliferation of T cells are central to the adaptive immune response, and the ability of this peptide sequence to influence these processes underscores its immunomodulatory potential. nih.gov

Beyond macrophages and T lymphocytes, peptides containing the this compound sequence have shown effects on other components of the immune system. The decapeptide immunorphin was found to inhibit the binding of ¹²⁵I-labeled β-endorphin to receptors on mouse peritoneal macrophages. researchgate.net Another related peptide, octarphin, has been observed to increase the mitogen-induced proliferation of B lymphocytes, which are responsible for antibody production. researchgate.net These findings suggest that the immunomodulatory scope of this peptide family may extend to various arms of both innate and adaptive immunity. hogrefe.comnih.gov

Table 1: Immunomodulatory Activities of this compound and Related Peptides

| Peptide | Cell Type | Observed Effect | Receptor Interaction | Citation(s) |

|---|---|---|---|---|

| Cyclo(this compound) | Macrophages | Stimulation of bactericidal activity. | Non-opioid β-endorphin receptors. | rsc.org, google.com |

| Immunorphin (contains this compound) | Human T Lymphocytes | Stimulation of concanavalin A-induced proliferation. | Naloxone-insensitive β-endorphin receptors. | nih.gov |

| This compound | Human T Lymphocytes | Competes for binding at naloxone-insensitive β-endorphin receptors. | Naloxone-insensitive β-endorphin receptors. | researchgate.net |

| Octarphin | B Lymphocytes | Increased mitogen-induced proliferation. | Not specified. | researchgate.net |

Effects on T Lymphocyte Proliferation and Activation Pathways

Intracellular Signaling Cascades Regulated by this compound

The binding of this compound and its parent peptides to cellular receptors initiates downstream intracellular signaling events. These cascades involve key enzymes and second messengers that ultimately execute the peptide's modulatory functions.

The interaction of peptides containing the this compound sequence with their receptors can lead to the modulation of adenylate cyclase activity. researchgate.netresearchgate.net This enzyme is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in many cellular processes. For instance, a synthetic ACTH-like peptide named immunocortin was found to activate adenylate cyclase in thymocytes, leading to an increase in intracellular cAMP concentration. researchgate.net Conversely, the related peptide octarphin has been reported to inhibit the activity of adenylate cyclase in rat adrenal cortex membranes. researchgate.net This suggests that the effect on adenylate cyclase can be either stimulatory or inhibitory, likely depending on the specific peptide, the receptor subtype it binds to, and the cellular context. oup.com

Research on the related peptide octarphin has demonstrated its ability to influence the nitric oxide (NO) signaling pathway. researchgate.netresearchgate.net In lipopolysaccharide-activated murine peritoneal macrophages, octarphin was shown to increase the activity of inducible NO synthase (iNOS) and consequently the levels of NO and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netresearchgate.net Nitric oxide acts as a primary activator of the enzyme soluble guanylate cyclase (sGC). researchgate.netresearchgate.net Therefore, the proposed mechanism is that the peptide enhances iNOS expression and activity, leading to increased NO production. This NO then activates sGC, which in turn elevates the intracellular cGMP level. researchgate.netresearchgate.net This pathway is crucial for many physiological processes, including vasodilation and immune regulation. tmc.edunih.gov

Table 2: Regulation of Intracellular Signaling by Peptides Related to this compound

| Signaling Molecule/Pathway | Peptide | Cell/Tissue Type | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Adenylate Cyclase / cAMP | Immunocortin | Mouse Thymocytes | Activation of adenylate cyclase, increase in cAMP. | researchgate.net |

| Adenylate Cyclase | Octarphin | Rat Adrenal Cortex Membranes | Inhibition of adenylate cyclase activity. | researchgate.net |

| iNOS / NO / cGMP | Octarphin | Murine Peritoneal Macrophages | Increase in iNOS activity, NO content, and cGMP level. | researchgate.net, researchgate.net |

Table 3: Compound Names Mentioned

| Compound Name | Full or Partial Sequence |

|---|---|

| This compound | This compound |

| Cyclo(this compound) | Cyclic(this compound) |

| Cyclopeptarphin | Cyclic(this compound) |

| Immunorphin | Ser-Leu-Thr-Cys-Leu-Val-Lys-Gly-Phe-Tyr |

| Octarphin | Not explicitly defined in search results, but related to immunorphin |

| Immunocortin | H-Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lys-Val-OH |

| β-endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Val-Lys-Asn-Ala-His-Lys-Gly-Gln-His-OH |

| Naloxone | Not a peptide |

| Concanavalin A | Not a peptide |

Elucidation of Downstream Signaling Events and Protein Interactions

A comprehensive understanding of the cellular and molecular functions of the pentapeptide this compound necessitates a detailed investigation into its downstream signaling cascades and its network of interacting proteins. While direct experimental data for this specific peptide is limited, we can hypothesize potential interactions and signaling pathways based on the known functions of its constituent amino acid residues and similar peptide motifs found in other biologically active molecules.

The presence of a C-terminal tyrosine (Tyr) residue is a significant feature, as tyrosine phosphorylation is a fundamental mechanism in signal transduction. Receptor and non-receptor tyrosine kinases could potentially phosphorylate this residue, creating a docking site for proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains. utoronto.ca This could initiate a variety of downstream signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, or STAT signaling, which are crucial for regulating cell proliferation, survival, differentiation, and migration. nih.gov

The internal lysine (B10760008) (Lys) residue introduces a positive charge, which could facilitate electrostatic interactions with negatively charged domains on other proteins or with phospholipids (B1166683) in the cell membrane. Such interactions are often critical for the correct positioning and function of signaling complexes.

The phenylalanine (Phe) and tyrosine (Tyr) residues together form a motif that is often found in peptides that bind to specific protein pockets. For example, Phe-X-Phe motifs are known to be important for binding to certain domains of MAP kinases. researchgate.net The Phe-Tyr sequence in this compound might mediate interaction with specific enzymes or receptors. For instance, a Phe/Tyr switch has been shown to control the product specificity of histone lysine methyltransferases, highlighting the importance of this residue in molecular recognition. nih.gov

Table of Potential Interacting Proteins and Signaling Pathways:

| Interacting Protein Family | Potential Binding Motif/Residue | Downstream Signaling Pathway(s) | Potential Functional Outcome |

| Tyrosine Kinases (e.g., Src family, EGFR) | Tyrosine (Tyr) | MAPK/ERK, PI3K/Akt, STAT | Regulation of cell growth, proliferation, and survival |

| SH2/PTB Domain-Containing Proteins (e.g., Grb2, Shc) | Phosphorylated Tyrosine (pTyr) | Ras-MAPK | Linkage to growth factor signaling |

| MAP Kinases (e.g., ERK, p38) | Phenylalanine-Tyrosine (Phe-Tyr) motif | Kinase cascade activation | Regulation of gene expression, apoptosis |

| G-Protein Coupled Receptors (GPCRs) | Full Peptide Sequence | cAMP, IP3/DAG | Modulation of various physiological processes |

| Proteases (e.g., renal brush border enzymes) | Glycine-Phenylalanine (Gly-Phe) linkage | Peptide cleavage | Regulation of peptide bioavailability and clearance |

Detailed Research Findings:

Furthermore, studies on cell-penetrating peptides have demonstrated that the inclusion of specific amino acid motifs can target peptides to particular intracellular compartments. tandfonline.com The specific sequence of this compound could influence its cellular uptake and localization, which would, in turn, determine its access to potential intracellular targets.

To definitively map the downstream signaling and protein interaction network of this compound, a series of targeted experiments would be essential. These would include:

Phospho-proteomic analysis: To identify which kinases phosphorylate the tyrosine residue and what other proteins are differentially phosphorylated in response to the peptide.

Yeast two-hybrid or affinity purification-mass spectrometry: To systematically identify direct protein interactors.

In vitro binding assays: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity between the peptide and its putative targets.

Cellular imaging: Employing fluorescently labeled versions of the peptide to track its subcellular localization and co-localization with potential binding partners.

Without such direct experimental evidence, the elucidation of the downstream signaling events of this compound remains a matter of scientific inference based on established principles of peptide and protein interactions.

Advanced Structural and Conformational Studies of Val Lys Gly Phe Tyr

Spectroscopic Analysis of Val-Lys-Gly-Phe-Tyr Conformation

Spectroscopic techniques are indispensable tools for investigating the structural properties of peptides in various environments. They provide critical insights into the molecule's conformation, which is directly linked to its activity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides and proteins in solution, closely mimicking their native physiological state. Structural analysis by NMR can provide detailed, atom-level information on the peptide's backbone and side-chain conformations, as well as its dynamic properties. google.com For a peptide such as this compound, multidimensional NMR experiments like COSY, TOCSY, and NOESY would be utilized to assign proton resonances and measure through-bond and through-space atomic distances. These distance restraints are then used to calculate a family of structures representing the peptide's conformational ensemble in solution. While NMR is a standard method for such analyses, specific studies detailing the complete solution structure of the linear this compound were not found in the surveyed literature. google.comregulations.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elements

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides. By measuring the differential absorption of left and right circularly polarized light, CD provides a spectral signature characteristic of different structural motifs such as α-helices, β-sheets, β-turns, and random coils. google.com.pg This technique is valuable for monitoring conformational changes that may occur upon binding to a receptor or in response to environmental variations like temperature or solvent polarity. google.comgoogle.com For instance, CD analysis has been used to confirm that certain protein conjugates maintain their secondary structure. google.com While specific CD spectra for the linear this compound are not detailed, studies on related peptides demonstrate the utility of this approach. For example, a cyclic analog, cyclo(this compound), has been synthesized and analyzed, implying that its conformation is of significant interest. rsc.org

Other Spectroscopic Methods for Conformational Ensemble Characterization

A comprehensive understanding of a peptide's conformational landscape often requires the application of multiple spectroscopic techniques. For this compound, which contains two aromatic residues (Phenylalanine and Tyrosine), fluorescence spectroscopy would be particularly informative. Intrinsic fluorescence from these residues is sensitive to their local environment, providing data on solvent exposure and proximity to other quenching groups, thus reporting on conformational states.

Another relevant method is Fourier-Transform Infrared (FTIR) Spectroscopy, which can identify the presence of different types of secondary structures by analyzing the frequencies of amide bond vibrations. These methods, used in conjunction with NMR and CD, help to build a more complete and robust model of the peptide's conformational ensemble.

Computational Modeling and Simulation of this compound

Computational approaches provide a powerful complement to experimental methods, offering dynamic and energetic insights into peptide behavior at an atomic level.

Molecular Dynamics (MD) Simulations for Peptide Flexibility and Conformational Transitions

Molecular dynamics (MD) simulations are computational experiments that track the motions of every atom in a molecule over time, providing a virtual microscope to observe peptide behavior. googleapis.com By solving Newton's equations of motion for the system, MD simulations can characterize the inherent flexibility of the this compound backbone and side chains. googleapis.com These simulations can map the peptide's conformational energy landscape, revealing the most stable structures, the transitions between them, and the timescales on which these motions occur. This information is critical for understanding how the peptide might adapt its shape to bind to a receptor.

Molecular Docking and Binding Free Energy Calculations for Receptor Interactions

The biological activity of this compound is intrinsically linked to its ability to interact with specific receptors. The pentapeptide, also known as VKGFY, is a fragment of immunorphin, a decapeptide corresponding to a sequence from the human immunoglobulin G heavy chain. researchgate.net Experimental studies have shown that VKGFY competes with β-endorphin for high-affinity, naloxone-insensitive binding sites on membranes isolated from the rat brain cortex. researchgate.netresearchgate.net This demonstrates a specific receptor interaction.

Computational methods such as molecular docking can be used to predict the binding orientation of the peptide within a receptor's active site. orbit.com Following docking, binding free energy calculations can provide a quantitative estimate of the affinity between the peptide and the receptor, which can be compared with experimental values. google.comwindows.netgoogleapis.com These calculations are crucial for understanding the key residues involved in the interaction and for the rational design of analogues with improved binding properties.

Interactive Table: Experimental Binding Affinity of this compound

The following table presents the experimentally determined inhibition constants (Ki) for this compound and its parent peptide, immunorphin, for binding to naloxone-insensitive sites on rat brain cortex membranes. researchgate.net

| Peptide | Sequence | Inhibition Constant (Ki) (nM) |

| This compound (VKGFY) | This compound | 1.58 ± 0.11 |

| Immunorphin | Ser-Leu-Thr-Cys-Leu-Val-Lys-Gly-Phe-Tyr | 1.18 ± 0.09 |

In Silico Prediction of Peptide Stability and Dynamics

The stability and dynamic behavior of the pentapeptide this compound are critical determinants of its biological function and potential as a therapeutic agent. Computational, or in silico, methods provide powerful tools to investigate these properties at an atomic level, offering insights that can be challenging to obtain through experimental techniques alone. computabio.com Molecular dynamics (MD) simulations, in particular, are instrumental in modeling the motion of atoms and molecules over time, thereby revealing the peptide's three-dimensional structure, dynamics, and energetics. mdpi.com

Molecular Dynamics Simulations

MD simulations are a cornerstone of computational peptide analysis. mdpi.com These simulations model the interactions between the peptide and its environment, typically an explicit solvent like water, over a specific time period. The trajectory of the peptide's atoms is calculated by integrating Newton's laws of motion, providing a detailed view of its conformational landscape.

For a peptide such as this compound, a typical MD simulation would be set up by placing the peptide in a water box and running the simulation for a duration sufficient to observe its dynamic behavior, often on the nanosecond to microsecond timescale. plos.orgkoreascience.kr Key parameters for such simulations are outlined in the table below.

Table 1: Illustrative Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Rationale |

| Force Field | AMBER, CHARMM, GROMOS | These are commonly used force fields that provide parameters for amino acids and are well-validated for peptide and protein simulations. |

| Water Model | TIP3P, SPC/E | Explicit water models that accurately represent the solvent environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking physiological conditions. |

| Temperature | 300 K | Approximates physiological temperature. oup.com |

| Pressure | 1 atm | Standard atmospheric pressure. koreascience.kr |

| Time Step | 2 fs | A standard time step for biomolecular simulations that balances accuracy and computational cost. koreascience.kr |

| Simulation Length | 100 ns - 1 µs | Allows for sufficient sampling of conformational space for a short peptide. nih.gov |

| Non-bonded Cutoff | 1.0 - 1.2 nm | Defines the distance for calculating non-bonded interactions, with larger cutoffs potentially improving accuracy at a higher computational cost. nih.govacs.org |

The results of MD simulations can reveal the peptide's conformational flexibility. computabio.com Peptides in solution often exist as an ensemble of conformations rather than a single static structure. bonvinlab.org For this compound, simulations would likely show a high degree of flexibility due to the lack of a stable secondary structure like an α-helix or β-sheet. computabio.com The analysis of the simulation trajectory can identify dominant conformations and the transitions between them.

Peptide Stability Prediction

Beyond conformational dynamics, computational methods can predict the stability of a peptide. elifesciences.org This can involve evaluating its resistance to degradation or its tendency to maintain a folded structure. computabio.com Various computational approaches are employed for this purpose:

Energy Function-Based Methods: Tools like FoldX and Rosetta use energy functions to calculate the stability of a given peptide conformation. elifesciences.orgjove.com These methods can be used to assess the impact of amino acid substitutions on stability. elifesciences.org

Machine Learning Models: An increasing number of machine learning and deep learning models are being trained on experimental data to predict peptide stability directly from the amino acid sequence. elifesciences.orgnih.gov These models can learn complex relationships between sequence and stability. nih.gov

In Silico Digestion: It is possible to simulate the digestion of a peptide by gastrointestinal enzymes to predict its stability in a biological context. ul.ie

For this compound, these methods could be used to predict its half-life under different conditions or to identify potential cleavage sites for proteases. computabio.com The inherent flexibility of short, linear peptides often makes them susceptible to proteolytic degradation. computabio.com

Research Findings from In Silico Studies

While specific MD simulation studies solely focused on this compound are not extensively documented in publicly available literature, general principles from computational studies of short peptides can be applied.

Conformational Preferences: Studies on similar short peptides show that they often adopt turn-like structures or remain in a disordered state in solution. bonvinlab.orgnih.gov The presence of Glycine (B1666218) in the central position of this compound could contribute to its flexibility, as Glycine lacks a side chain and can adopt a wide range of backbone dihedral angles.

Table 2: Predicted Contribution of Individual Residues to the Stability and Dynamics of this compound

| Residue | Position | Key Characteristics | Predicted Influence on Dynamics and Stability |

| Valine (Val) | N-terminus | Hydrophobic, branched side chain | Contributes to hydrophobic interactions; may influence the N-terminal flexibility. |

| Lysine (B10760008) (Lys) | 2 | Basic, positively charged | Likely to be solvent-exposed, contributing to solubility and potential electrostatic interactions. May be a site for proteolytic cleavage. oup.com |

| Glycine (Gly) | 3 | Flexible, achiral | Increases the overall conformational flexibility of the peptide backbone. |

| Phenylalanine (Phe) | 4 | Aromatic, hydrophobic | Participates in hydrophobic and aromatic stacking interactions, potentially stabilizing local conformations. plos.org |

| Tyrosine (Tyr) | C-terminus | Aromatic, hydroxyl group | Can form hydrogen bonds via its hydroxyl group and participate in aromatic interactions, influencing C-terminal structure and interactions. peerj.complos.org |

Enzymatic Biotransformation and Peptide Processing

Identification and Characterization of Peptidases Acting on Val-Lys-Gly-Phe-Tyr

The enzymatic breakdown of this compound is mediated by various peptidases, each with specific recognition sites within the peptide's sequence. The presence of specific amino acid residues—Valine (Val), Lysine (B10760008) (Lys), Glycine (B1666218) (Gly), Phenylalanine (Phe), and Tyrosine (Tyr)—makes it a substrate for several classes of proteases.

The degradation of this compound can occur through the action of endopeptidases, which cleave internal peptide bonds, and exopeptidases, which cleave terminal residues. The specific cleavage sites are determined by the amino acid sequence.

Trypsin-like Peptidases : These enzymes hydrolyze peptide bonds at the carboxyl side of basic amino acids such as Lysine (Lys) and Arginine (Arg). vaia.com In the case of this compound, trypsin would specifically cleave the peptide bond between Lysine and Glycine (Lys-Gly).

Chymotrypsin-like Peptidases : Chymotrypsin (B1334515) targets the carbonyl group of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). vaia.com Therefore, it can hydrolyze the bond between Phenylalanine and Tyrosine (Phe-Tyr) in the sequence.

Pepsin : This endopeptidase preferentially cleaves at the P1 or P1' position of hydrophobic and aromatic residues such as Phenylalanine and Tyrosine. expasy.org This indicates a potential cleavage site at the Phe-Tyr bond, similar to chymotrypsin.

Neutral Endopeptidase (NEP) : NEP hydrolyzes peptide bonds on the amino-terminal side of hydrophobic amino acids, including Val, Phe, and Tyr. nih.gov This could result in cleavage at the Gly-Phe bond.

Thermolysin : This metallopeptidase shows a preference for cleaving bonds where bulky and aromatic residues are in the P1' position. expasy.org This could lead to the cleavage of the Gly-Phe bond within the this compound sequence.

Carboxypeptidases : These exopeptidases can act on the C-terminus of the peptide, potentially releasing the C-terminal Tyrosine. Some carboxypeptidases are known to release Phenylalanine and Lysine from N-terminal blocked peptides. dairy-journal.org

The table below summarizes the potential cleavage sites within this compound by various peptidases.

| Peptidase | Amino Acid Target(s) | Potential Cleavage Site (Bond) |

| Trypsin | Lysine (Lys) | Val-Lys |

| Chymotrypsin | Phenylalanine (Phe) | Val-Lys-Gly-Phe |

| Pepsin | Phenylalanine (Phe), Tyrosine (Tyr) | Val-Lys-Gly-Phe |

| Neutral Endopeptidase (NEP) | Phenylalanine (Phe), Tyrosine (Tyr) | Val-Lys-Gly |

| Thermolysin | Phenylalanine (Phe) at P1' | Val-Lys-Gly |

The primary structure of this compound is a key determinant of its susceptibility to enzymatic degradation.

N-Terminal Residue : The N-terminal Valine (Val) is a nonpolar amino acid. Studies on model peptides have shown that peptides with nonpolar alkyl side chains at the N-terminus, such as Valine, can exhibit slower rates of degradation compared to those with polar or charged residues. nih.govacs.org

Internal Basic and Aromatic Residues : The presence of Lysine at the second position makes the peptide a prime substrate for trypsin and trypsin-like enzymes, which are abundant in digestive and physiological systems. vaia.com The adjacent Phenylalanine and Tyrosine residues create a cleavage hotspot for chymotrypsin and pepsin, enzymes that favor aromatic side chains. vaia.comexpasy.org

C-Terminal Residue : The C-terminal Tyrosine, an aromatic amino acid, can be a target for certain carboxypeptidases, leading to stepwise degradation from the carboxyl end. dairy-journal.org

Proteolytic Degradation Pathways and Cleavage Sites

Strategies for Enhancing this compound Bioavailability and Half-Life

Given its susceptibility to proteolysis, strategies to improve the stability and extend the half-life of this compound are essential for any potential application. These strategies involve chemical modifications and advanced formulation techniques.

Modifying the peptide's structure can sterically hinder the approach of peptidases or remove their recognition sites.

Amino Acid Substitution : Replacing the naturally occurring L-amino acids with their D-enantiomers (e.g., D-Val, D-Lys) can significantly enhance resistance to proteolytic enzymes, which are stereospecific for L-isomers. mdpi.comnih.gov Incorporating a D-amino acid, such as D-Leucine in a renin inhibitor peptide, has been shown to improve stability.

N- and C-Terminal Capping : Acetylation of the N-terminal Valine (Ac-Val) or its conversion to pyroglutamic acid (Pyr) can block the action of aminopeptidases. frontiersin.org Similarly, amidation of the C-terminal Tyrosine (-NH2) can protect against carboxypeptidases.

PEGylation : The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide, a process known as PEGylation, can increase its hydrodynamic size, thereby masking cleavage sites and reducing renal clearance. mdpi.com The Lysine and Tyrosine residues in this compound are potential sites for PEG conjugation. mdpi.com

Peptide Bond Isosteres : Replacing a scissile peptide bond with a non-hydrolyzable mimic can confer resistance. For instance, a reduced amide bond (-CH2-NH-) can act as a transition-state analog, inhibiting the target peptidase.

The following table outlines potential chemical modifications for this compound.

| Modification Strategy | Target Site(s) | Rationale |

| D-Amino Acid Substitution | Any residue (Val, Lys, Gly, Phe, Tyr) | Increases resistance to stereospecific proteases. mdpi.comnih.gov |

| N-Terminal Acetylation | N-terminal Valine | Blocks aminopeptidase (B13392206) action. frontiersin.org |

| C-Terminal Amidation | C-terminal Tyrosine | Prevents carboxypeptidase degradation. |

| PEGylation | Lysine, Tyrosine | Sterically shields cleavage sites and reduces renal clearance. mdpi.com |

In addition to chemical modification, the formulation of a peptide is critical for its stability.

Encapsulation : Incorporating this compound into particulate carrier systems like polymeric micro- or nanoparticles can physically protect it from the harsh enzymatic environment of the gastrointestinal tract and control its release. nih.gov

Use of Buffers and Excipients : Maintaining an optimal pH through the use of buffer solutions is crucial to prevent chemical degradation pathways such as oxidation, which can affect the Tyrosine residue. mdpi.com The stability of some protein formulations has been shown to be maximal at a specific pH, for instance, pH 5. google.com The addition of surfactants like Poloxamer 407 has been demonstrated to slow the degradation rate of model peptides in aqueous solutions. mdpi.com

Lyophilization : Freeze-drying (lyophilization) is a common strategy to enhance the long-term shelf-life of peptides. Most lyophilized peptides are stable for years when stored at low temperatures and protected from light. nih.gov

Inclusion of Peptidase Inhibitors : Co-administration with peptidase inhibitors can increase the bioavailability of a peptide. For example, the oral bioavailability of a pentapeptide was significantly increased in the presence of the peptidase inhibitor amastatin. nih.gov

Physiological Origin and Context Within Immunoglobulin G Heavy Chain

Val-Lys-Gly-Phe-Tyr as a Natural Fragment of Immunorphin

This compound is not synthesized as an independent molecule in the body. Instead, it originates from the breakdown of a larger, naturally occurring peptide known as immunorphin.

Immunorphin is a decapeptide, a ten-amino-acid-long peptide, with the sequence Ser-Leu-Thr-Cys-Leu-Val-Lys-Gly-Phe-Tyr. researchgate.net This sequence corresponds to amino acid positions 364-373 of the constant heavy (CH3) domain of the human Immunoglobulin G (IgG) heavy chain. researchgate.netnih.govnih.govresearchgate.net this compound represents the C-terminal fragment of this immunorphin peptide. researchgate.net The CH3 domain is a crucial part of the Fc region of the IgG molecule, which is responsible for many of the antibody's effector functions. google.compnas.org The amino acid sequences of the constant regions of human IgG subclasses are over 90% identical. tandfonline.comnih.gov

The generation of immunorphin and its subsequent fragment, this compound, is a result of the natural breakdown, or proteolysis, of IgG. This process, known as endogenous antigen processing, involves the degradation of proteins within a cell. ebi.ac.ukjax.orgebi.ac.uk While the precise enzymes and pathways responsible for cleaving IgG to produce immunorphin and this compound are a subject of ongoing research, it is understood that this is part of the body's normal physiological processes. nih.gov This proteolytic processing releases these smaller, bioactive peptides into the system.

Sequence Homology and Derivation from Human IgG CH3 Domain

Broader Implications of Immunoglobulin-Derived Bioactive Peptides

The existence of this compound and immunorphin highlights a broader principle: immunoglobulins are not just passive defenders but also a source of active signaling molecules.

Bioactive peptides derived from food sources and endogenous proteins, including immunoglobulins, can play significant roles in regulating the immune system. mdpi.comnih.govscielo.brfrontiersin.org These peptides can influence immune responses by interacting with various immune cells. mdpi.com For instance, some peptides can modulate the activity of lymphocytes and macrophages, key players in both innate and adaptive immunity. mdpi.comnih.gov The generation of such fragments adds another layer of complexity to the immunoregulatory functions of IgG, suggesting that beyond their primary role in antigen binding, they can be a source of peptides that actively modulate immune cell behavior. oup.com

Different fragments derived from the same parent IgG molecule can have distinct or synergistic functions. For example, immunorphin and its fragment this compound have been shown to interact with specific, non-opioid receptors for beta-endorphin (B3029290) on immune cells like T-lymphocytes. researchgate.netnih.gov However, their binding affinities for these receptors differ. nih.gov This suggests that the various peptides produced from IgG breakdown may have a range of activities, potentially acting in concert to fine-tune immune responses. The different IgG subclasses (IgG1, IgG2, IgG3, and IgG4), which have variations in their structure, particularly in the hinge region, already exhibit different effector functions. tandfonline.comnih.govpnas.orgnih.gov The generation of distinct bioactive peptides from these subclasses could further contribute to this functional diversity.

Future Directions and Open Questions in Val Lys Gly Phe Tyr Research

Elucidation of Novel Biological Functions beyond Immune Modulation

While the immunomodulatory effects of Val-Lys-Gly-Phe-Tyr are a cornerstone of its current understanding, the full spectrum of its biological activities remains largely uncharted. Future research is poised to uncover novel functions that extend beyond the immune system, potentially revealing its involvement in a variety of physiological processes.

The structural characteristics of this compound, including the presence of hydrophobic and aromatic amino acids like Valine (Val), Phenylalanine (Phe), and Tyrosine (Tyr), suggest potential for diverse biological interactions. mdpi.comfrontiersin.org Hydrophobic amino acids can facilitate interactions with cell membranes, while aromatic residues can participate in electron donor-acceptor interactions, which are crucial for antioxidant activities. mdpi.commdpi.com For instance, peptides containing Phe and Tyr have been noted for their free radical scavenging capabilities. mdpi.commdpi.com

Furthermore, the presence of Lysine (B10760008) (Lys) imparts a positive charge to the peptide, a feature often associated with antimicrobial peptides that can interact with negatively charged bacterial membranes. frontiersin.org The potential for this compound to act as an antioxidant or antimicrobial agent represents a significant and underexplored area of research. frontiersin.orgmdpi.com Investigating these possibilities could open up new therapeutic applications for this peptide.

Development of Advanced Methodologies for In Vivo Mechanistic Studies

A significant hurdle in peptide research is translating in vitro findings to complex in vivo systems. researchgate.net The inherent instability of peptides, their susceptibility to enzymatic degradation, and their rapid clearance from the body pose considerable challenges to studying their mechanisms of action in living organisms. frontiersin.orgnih.gov Overcoming these obstacles is paramount for understanding the true physiological relevance of this compound.

Future research must focus on developing and implementing advanced methodologies to probe the in vivo behavior of this pentapeptide. This includes the use of sophisticated delivery systems, such as encapsulation in liposomes or polymeric nanoparticles, to protect the peptide from degradation and ensure it reaches its target tissues. jddonline.com Techniques like fluorescence tracking and small animal imaging can provide real-time data on the peptide's distribution, permeability, and cellular uptake.

Moreover, understanding the metabolic fate of this compound is crucial. Identifying the specific peptidases responsible for its degradation and the resulting fragments will provide a more complete picture of its biological activity, as these fragments may also possess their own functions. nih.gov

Integration of Systems Biology Approaches to Map Peptide Networks

To fully comprehend the functional role of this compound, it is essential to move beyond a single-molecule focus and embrace a systems-level perspective. d-nb.info Bioactive peptides often function within intricate signaling networks, and their effects are the result of complex interactions with multiple cellular components. nih.gov Systems biology offers a powerful framework for mapping these networks and understanding how this compound influences cellular processes on a global scale.

By integrating multi-omics data, including genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the cellular response to this compound. nih.govmetabolomics.se This approach can help identify the specific receptors, signaling pathways, and downstream effector molecules that are modulated by the peptide. d-nb.info For example, quantitative proteomics can be used to identify changes in protein expression and protein-protein interactions following peptide treatment, revealing the broader cellular machinery that is engaged. embopress.org

This network-based approach will not only provide a more holistic understanding of the peptide's known immunomodulatory functions but also has the potential to uncover entirely new biological pathways and processes that it influences. nih.govnih.gov

Exploration of Structure-Guided Design for Potency and Specificity Enhancement

The therapeutic potential of any bioactive peptide is intrinsically linked to its structure. acs.org Structure-guided design, a process that leverages detailed knowledge of a peptide's three-dimensional conformation and its interaction with its target, offers a rational approach to enhancing the potency and specificity of this compound.

Understanding the structure-activity relationship (SAR) is the first step in this process. mdpi.com This involves systematically modifying the peptide's sequence, for example, through amino acid substitution, and evaluating the impact of these changes on its biological activity. frontiersin.org For instance, substituting L-amino acids with their D-isomers can increase resistance to enzymatic degradation, thereby prolonging the peptide's half-life in the body. frontiersin.org Similarly, introducing unnatural amino acids or cyclizing the peptide backbone can improve stability and receptor binding affinity. nih.gov

Computational tools, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of this compound and its analogs with their biological targets. nih.govnih.gov This in silico approach can help predict which modifications are most likely to enhance potency and specificity, thereby guiding the synthesis of more effective therapeutic agents. acs.org By combining experimental SAR studies with computational modeling, researchers can accelerate the development of next-generation peptide therapeutics based on the this compound scaffold.

Q & A

Q. How can Val-Lys-Gly-Phe-Tyr be synthesized and purified for experimental use?

Methodological Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal carboxyl or amide groups, respectively.

- Coupling cycles : Activate amino acids (e.g., HBTU/HOBt) and deprotect Fmoc groups with 20% piperidine in DMF.

- Cleavage : Treat the resin with TFA/water/TIPS (95:2.5:2.5) to release the peptide.

- Purification : Use reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes). Validate purity (>95%) via LC-MS or MALDI-TOF.

Q. Considerations :

Q. What analytical methods are suitable for quantifying this compound in solution?

Methodological Answer:

- UV-Vis Spectroscopy : Measure tyrosine’s absorbance at 275 nm (ε = 1,400 M⁻¹cm⁻¹). Requires peptide dissolution in phosphate buffer (pH 7.4) .

- Bradford Assay : Use cautiously; small peptides may not bind Coomassie dye effectively. Validate with a standard curve of known peptide concentrations .

- HPLC with Fluorescence Detection : Derivatize lysine residues with fluorescamine for enhanced sensitivity .

Q. How can structural dynamics of this compound be analyzed to predict bioactivity?

Methodological Answer:

- Circular Dichroism (CD) : Characterize secondary structure in aqueous and membrane-mimetic environments (e.g., SDS micelles). Use far-UV spectra (190–250 nm) to detect β-turn or random coil conformations .

- Molecular Dynamics (MD) Simulations : Model peptide interactions with lipid bilayers (e.g., GROMACS software). Parameterize force fields (CHARMM36) for tyrosine’s phenolic group and lysine’s charged side chain .

- NMR Spectroscopy : Assign backbone resonances (1H-15N HSQC) in D2O to study flexibility of glycine residues .

Key Insight : Glycine’s conformational flexibility may enable peptide adaptation to binding pockets, while phenylalanine and tyrosine stabilize hydrophobic interactions .

Q. How should researchers resolve contradictions in reported bioactivity data for Val-Lys-Gly-Ply-Tyr?

Methodological Answer: Contradictions often arise from variability in:

- Purity : Re-test peptide batches via LC-MS to exclude truncated/degraded products .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and ionic strength. For cell-based assays, control for serum proteins that may sequester peptides .

- Orthogonal Assays : Compare results across methods (e.g., SPR for binding affinity vs. functional assays like cAMP modulation).

Case Study : If one study reports antimicrobial activity while another does not, validate using:

Broth microdilution (CLSI guidelines) with Gram-positive/negative strains.

Check peptide stability in culture media (e.g., protease susceptibility) .

Q. What strategies optimize experimental design for studying this compound’s receptor interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize receptors on CM5 chips. Use peptide concentrations (0.1–100 µM) to calculate kinetic parameters (ka, kd). Include negative controls (e.g., scrambled-sequence peptides) .

- Isothermal Titration Calorimetry (ITC) : Titrate peptide into receptor solutions to measure ΔH and stoichiometry. Ensure buffer matching to avoid heat artifacts .

- Competitive Binding Assays : Use fluorescently labeled peptides (e.g., FITC-Lys) and unlabeled competitors to determine IC50 values .

Data Interpretation : Apply models (e.g., Langmuir isotherm) only if R² > 0.95. Report confidence intervals for KD values .

Q. How can researchers ensure reproducibility when studying this compound in vivo?

Methodological Answer:

- Animal Models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and standardize administration routes (IV vs. IP). Include peptide stability tests in plasma .

- Dosage : Calculate doses based on body surface area (mg/m²) rather than weight.

- Blinding : Assign treatment groups randomly and blind analysts to group identities during data collection .

Ethical Compliance : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.